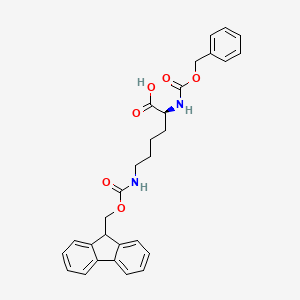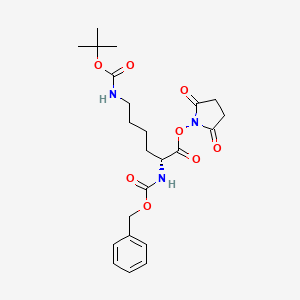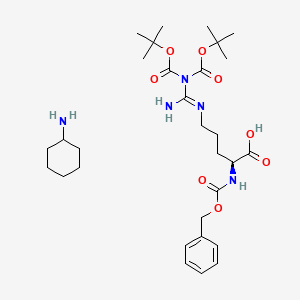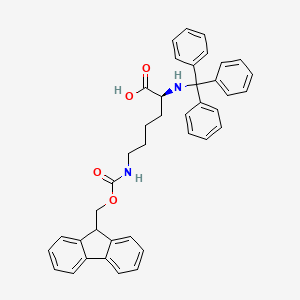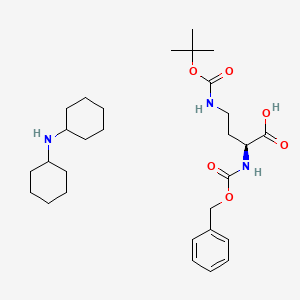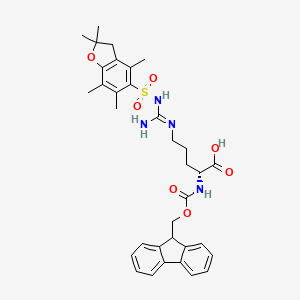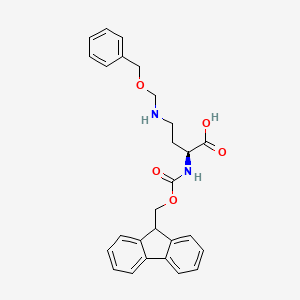
Fmoc-Trp-OSu
Overview
Description
Fmoc-Trp-OSu is an amino acid derivative used in peptide synthesis. It is a derivative of the amino acid tryptophan, and is an important building block for peptide synthesis. This compound is a versatile and powerful tool for many synthetic and biochemical applications. It is widely used in peptide synthesis, drug discovery, and protein engineering.
Scientific Research Applications
Peptide Sequencing and Combinatorial Libraries : Fmoc-OSu is used in partial Edman degradation for sequencing peptides from combinatorial libraries. It acts as a traceless capping agent, generating sequence-specific truncation products, leading to cleaner mass spectrometry spectra and reliable sequence assignments (Thakkar, Wavreille, & Pei, 2006).
Fmoc-Protection of Amino Groups : Fmoc-OSu is used for the Fmoc-protection of amino groups in amino acids. Its application is crucial in the field of synthetic organic chemistry, especially in the synthesis of peptides (Chinchilla, Dodsworth, Nájera, & Soriano, 2001).
Detection of Environmental Pollutants : A sensor based on P(Fmoc-Osu) has been developed for ultra-sensitive detection of hexavalent chromium in farmland. This application is significant for environmental monitoring and pollution treatment (Li, Duan, Hu, Zhang, Shen, Liu, Li, Zhang, & Xu, 2021).
Improvement of Solid Phase Peptide Synthesis : Fmoc-OSu has been utilized to address the issue of by-product formation in solid-phase peptide synthesis. This application is critical for improving the efficiency and purity of synthesized peptides (Yoshino, Tokairin, Kikuchi, & Konno, 2017).
N-Glycan Analysis : In glycan biomarker discovery, Fmoc-OSu is used to label N-glycans, resulting in fluorescently tagged glycans. This method is significant for functional glycomic studies and early diagnosis of diseases like lung cancer (Wang, Wu, Liu, Zhang, Liu, & Liu, 2020).
Material Science : Fmoc-Trp-OSu is used in the development of molecularly imprinted polymers, which have applications in enantioselective adsorption and separation processes. This application is important for chiral separations in pharmaceutical and chemical industries (Kim, Kaczmarski, & Guiochon, 2005).
Scaffold for Cell Proliferation and Differentiation : In tissue engineering, Fmoc-based peptides, including Fmoc-Trp derivatives, are used to form hydrogels that act as scaffolds for cell proliferation and differentiation. This is crucial for applications in regenerative medicine (Wang, Lin, Nelli, Zhan, Cheng, Lai, Yeh, Lin, & Hung, 2017).
Mechanism of Action
Target of Action
The primary target of Fmoc-Trp-OSu is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Mode of Action
The this compound compound interacts with its target, the amine group, through a mechanism involving the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base . This process results in the formation of a carbamate with the amine .
Biochemical Pathways
The this compound compound affects the biochemical pathways involved in peptide synthesis . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .
Pharmacokinetics
The pharmacokinetics of this compound are primarily determined by its chemical properties and its role in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the controlled addition of amino acids in the desired sequence during peptide synthesis . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a base and the temperature . The Fmoc group is sensitive to moisture and heat , and its removal is facilitated by the presence of a base . Therefore, the action, efficacy, and stability of this compound are dependent on the conditions under which peptide synthesis is carried out .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYTEPUEUNBOM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679810 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84771-20-0 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




